Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate
Overview
Description
Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C10H20N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate is a novel compound that has been synthesized and characterized for its potential anticonvulsant activity It’s worth noting that compounds with similar structures have been found to interact with theGABA transporter 1 (GAT1) .
Mode of Action
In silico molecular docking and dynamics simulations carried out on the homology modeled protein of human gaba transporter 1 (gat1) exhibited complementary interactions of a similar compound within the active binding pocket . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Given its potential anticonvulsant activity and interaction with gat1, it’s plausible that it may affect pathways related toGABAergic neurotransmission .
Result of Action
Similar compounds were found to elicit considerable in vitro permeability across the bbb and were further screened for in vivo anticonvulsant activity by sc-ptz and dmcm-induced seizure models . This suggests that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its catalytic activity.
Cellular Effects
Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the signaling pathways that regulate cell growth and differentiation, leading to changes in gene expression patterns . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has also been associated with changes in cellular function, such as alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate can vary with different dosages in animal models. At lower doses, this compound may have beneficial effects, such as enhancing certain cellular functions or protecting against cellular damage . At higher doses, it may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s effects become more pronounced at specific dosage levels.
Metabolic Pathways
Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, this compound may be metabolized by specific enzymes, leading to the production of metabolites that can further interact with other biomolecules. The metabolic pathways involving Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate are complex and can vary depending on the cellular context.
Transport and Distribution
The transport and distribution of Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate within cells and tissues are critical for its activity and function. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific cellular compartments or accumulate in certain tissues, influencing its overall efficacy and activity. The distribution of Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate can also affect its interactions with other biomolecules and its impact on cellular processes.
Subcellular Localization
The subcellular localization of Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate is an important factor that influences its activity and function. This compound may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism. The subcellular localization of Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate is crucial for understanding its mechanism of action and its effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate can be synthesized through a nucleophilic substitution reaction. The process involves the reaction of piperidine-3-carboxylic acid ethyl ester with 2-bromoethylamine hydrobromide . The reaction typically occurs under basic conditions, often using sodium hydroxide in ethanol as the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: As mentioned, it can be synthesized through nucleophilic substitution.
Oxidation and Reduction:
Substitution Reactions: It can participate in substitution reactions, particularly involving the amino and ester groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in ethanol.
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with 2-bromoethylamine hydrobromide yields this compound .
Scientific Research Applications
Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of novel compounds with potential anticonvulsant activity.
Biological Studies: The compound has been evaluated for its permeability across the blood-brain barrier and its potential neuroprotective effects.
Chemical Synthesis: It serves as an intermediate in the synthesis of various piperidine derivatives, which are important in pharmaceutical research.
Comparison with Similar Compounds
Ethyl 1-(2-aminoethyl)piperidine-3-carboxylate can be compared with other piperidine derivatives:
Ethyl piperidine-3-carboxylate: Lacks the aminoethyl group, making it less versatile in biological applications.
N-substituted piperidine-3-carboxylic acids: These compounds have different substituents on the nitrogen atom, which can significantly alter their biological activity and chemical properties.
The uniqueness of this compound lies in its specific structure, which allows for interactions with biological targets like GAT1, making it a valuable compound in medicinal chemistry research .
Properties
IUPAC Name |
ethyl 1-(2-aminoethyl)piperidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-2-14-10(13)9-4-3-6-12(8-9)7-5-11/h9H,2-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAHERATGIWCSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201249257 | |
Record name | Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201249257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-32-0 | |
Record name | Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-(2-aminoethyl)-3-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201249257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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